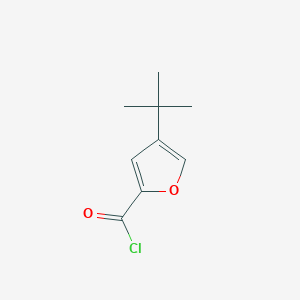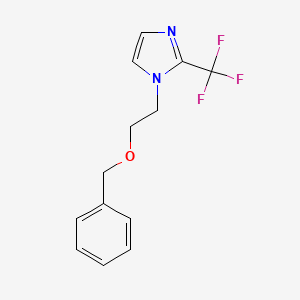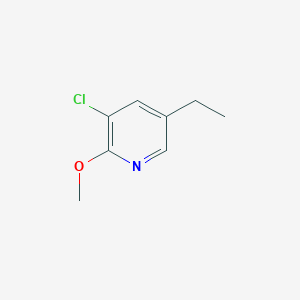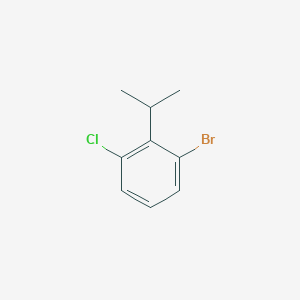
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.30 g/mol . It is a derivative of piperazine and is often used in various chemical and pharmaceutical applications.
Méthodes De Préparation
The synthesis of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-oxopiperazin-1-yl)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is used in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate: Similar in structure but lacks the oxo group on the piperazine ring.
tert-Butyl 2-(2-oxopiperazin-1-yl)acetate: Contains an acetate group instead of the ethyl group.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Features a different ring structure with two oxo groups .
Propriétés
Formule moléculaire |
C11H21N3O3 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14/h4-8H2,1-3H3,(H,12,15)(H,13,16) |
Clé InChI |
OYDCMRRMADYBRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1CCNC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)



![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)

![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)


![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)

